molecular formula C24H23N3O3S B3297211 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895417-13-7

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B3297211
CAS No.: 895417-13-7
M. Wt: 433.5 g/mol
InChI Key: DOMORHTWCHETIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that features a benzothiazole moiety, a dimethoxybenzamide group, and a pyridinylmethyl substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-15-7-10-21-22(16(15)2)26-24(31-21)27(14-17-6-5-11-25-13-17)23(28)18-8-9-19(29-3)20(12-18)30-4/h5-13H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMORHTWCHETIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
Reactant of Route 3
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
Reactant of Route 4
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
Reactant of Route 5
Reactant of Route 5
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide
Reactant of Route 6
Reactant of Route 6
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.